Product packaging for Sulfamide, N,N'-bis(4-nitrophenyl)-(Cat. No.:CAS No. 19757-13-2)

Sulfamide, N,N'-bis(4-nitrophenyl)-

Cat. No.: B035446
CAS No.: 19757-13-2
M. Wt: 338.3 g/mol
InChI Key: AHQKAJFDGDOBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Substituted Sulfamides in Contemporary Chemical Science

Substituted sulfamides represent a crucial class of organic compounds with wide-ranging significance in medicinal chemistry and materials science. researchgate.netnih.gov The sulfamide (B24259) functional group, R2NSO2NR2, is recognized for its ability to engage in multiple electrostatic interactions, a key feature in the design of therapeutic agents. researchgate.netnih.gov This has led to the incorporation of the sulfamide moiety into various drug candidates, where it can act as a bioisostere for more common functional groups like sulfonamides, ureas, and amides. researchgate.net The versatility of the sulfamide core allows for the introduction of diverse substituents, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile. researchgate.net Consequently, sulfamide derivatives have been explored for a multitude of pharmacological applications, including as antibacterial, anticancer, and antiviral agents. researchgate.netresearchgate.net

Overview of Academic and Research Landscape for N,N'-bis(4-nitrophenyl)sulfamide

The academic and research landscape for N,N'-bis(4-nitrophenyl)sulfamide is multifaceted, encompassing its synthesis, structural elucidation, and exploration of its chemical reactivity and potential applications. Researchers have investigated various synthetic routes to this compound, often involving the reaction of a sulfonyl chloride with an appropriate amine. researchgate.net Crystallographic studies have been instrumental in understanding the three-dimensional structure and intermolecular interactions of N,N'-bis(4-nitrophenyl)sulfamide and related derivatives, providing insights into their solid-state behavior. researchgate.netmdpi.com Furthermore, the compound serves as a valuable precursor in the synthesis of more complex molecules, leveraging the reactivity of the nitrophenyl groups for further chemical transformations. ontosight.ai While much of the research has been foundational, exploring its fundamental chemical and physical properties, there is a growing interest in its potential biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai

Scope and Objectives of Research on Sulfamide, N,N'-bis(4-nitrophenyl)-

The primary objectives of research on N,N'-bis(4-nitrophenyl)sulfamide are centered on a comprehensive understanding of its chemical behavior and the exploration of its utility in various scientific domains. Key research goals include:

Optimization of Synthetic Methodologies: Developing efficient, high-yield, and environmentally benign synthetic pathways to access N,N'-bis(4-nitrophenyl)sulfamide and its analogues.

Detailed Structural and Spectroscopic Characterization: Thoroughly characterizing the molecular and electronic structure of the compound using techniques such as X-ray crystallography, NMR, and IR spectroscopy to correlate its structure with its properties. nih.gov

Investigation of Chemical Reactivity: Exploring the reactivity of the sulfamide core and the nitrophenyl groups to understand its potential for further functionalization and its stability under various reaction conditions.

Evaluation of Biological Potential: Screening N,N'-bis(4-nitrophenyl)sulfamide and its derivatives for a range of biological activities to identify potential leads for drug discovery. ontosight.airesearchgate.net

Application in Materials Science: Investigating its potential use in the development of novel materials, such as dyes and polymers, owing to its aromatic and nitro-functionalized structure. ontosight.ai

Detailed Research Findings

Chemical and Physical Properties

N,N'-bis(4-nitrophenyl)sulfamide is a white crystalline powder. ontosight.ai Its molecular formula is C12H10N4O6S, and it has a molecular weight of approximately 338.3 g/mol . epa.gov The presence of the polar nitro groups and the sulfamide linkage contributes to its limited solubility in water, while it exhibits better solubility in organic solvents like ethanol (B145695) and acetone. ontosight.ai The nitro groups also significantly influence its electronic properties and reactivity. ontosight.ai

Table 1: Physicochemical Properties of N,N'-bis(4-nitrophenyl)sulfamide

Property Value Reference
Molecular Formula C12H10N4O6S epa.gov
Molecular Weight 338.3 g/mol epa.gov
Appearance White crystalline powder ontosight.ai

Synthesis and Crystal Structure

The synthesis of N,N'-bis(4-nitrophenyl)sulfamide typically involves the reaction of 4-nitroaniline (B120555) with sulfuryl chloride. While specific, detailed industrial synthesis methods for this exact compound are not widely published, general methods for analogous sulfonamides often involve the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.net

Table 2: Crystallographic Data for a Related Sulfonamide Derivative

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P21 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4O6S B035446 Sulfamide, N,N'-bis(4-nitrophenyl)- CAS No. 19757-13-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19757-13-2

Molecular Formula

C12H10N4O6S

Molecular Weight

338.3 g/mol

IUPAC Name

4-nitro-N-[(4-nitrophenyl)sulfamoyl]aniline

InChI

InChI=1S/C12H10N4O6S/c17-15(18)11-5-1-9(2-6-11)13-23(21,22)14-10-3-7-12(8-4-10)16(19)20/h1-8,13-14H

InChI Key

AHQKAJFDGDOBMG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NS(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

19757-13-2

Pictograms

Irritant

Origin of Product

United States

Advanced Characterization and Structural Elucidation of N,n Bis 4 Nitrophenyl Sulfamide

High-Resolution Spectroscopic Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of N,N'-bis(4-nitrophenyl)sulfamide. By interacting with electromagnetic radiation, the molecule yields unique spectra that serve as fingerprints, allowing for detailed structural confirmation and analysis of its electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the molecular skeleton of N,N'-bis(4-nitrophenyl)sulfamide. In ¹H NMR spectroscopy, the chemical environment of each proton is mapped, providing crucial evidence for the compound's structure.

The key signals in the ¹H NMR spectrum that confirm the structure include:

N-H Signal : The protons attached to the nitrogen atoms of the sulfamide (B24259) group (N-H) are acidic and typically appear as a singlet in the downfield region of the spectrum. For secondary sulfonamides, this signal can be observed in a broad range, often between δ 8.0 and δ 10.0 ppm. nih.govripublication.com The exact chemical shift is sensitive to the solvent, concentration, and temperature.

Aromatic Protons : The two 4-nitrophenyl groups present a characteristic AA'BB' system. The protons on the aromatic rings are deshielded due to the electron-withdrawing effects of the nitro (NO₂) and sulfonyl (SO₂) groups. They typically appear as two distinct doublets in the range of δ 7.5 to δ 8.5 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework. Signals for the aromatic carbons are expected in the range of 115 to 150 ppm, with the carbon atom attached to the nitro group appearing at the lower field end of this range. nih.gov

¹H NMR Signal Expected Chemical Shift (δ, ppm) Multiplicity Assignment
N-H~8.0 - 10.0Singlet (s)Sulfamide N-H
Aromatic C-H~7.5 - 8.5Doublet (d)Protons on the nitrophenyl rings

Table 1: Predicted ¹H NMR spectral data for N,N'-bis(4-nitrophenyl)sulfamide.

Infrared (IR) spectroscopy is used to identify the functional groups present in N,N'-bis(4-nitrophenyl)sulfamide by detecting the vibrational frequencies of its chemical bonds.

Key vibrational modes and their expected wavenumbers include:

N-H Stretching : A characteristic sharp to medium absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond stretching of the secondary amine in the sulfamide linkage. nih.gov

S=O Stretching : The sulfonyl group (O=S=O) gives rise to two strong absorption bands. The asymmetric stretching vibration appears around 1330-1370 cm⁻¹, while the symmetric stretching is found at approximately 1140-1180 cm⁻¹.

NO₂ Stretching : The nitro groups also produce two strong, characteristic bands. The asymmetric stretching occurs in the 1500-1560 cm⁻¹ range, and the symmetric stretching is observed between 1335-1355 cm⁻¹. researchgate.net

S-N Stretching Vibration : The stretching vibration of the sulfur-nitrogen bond in sulfonamides is typically observed in the 900-950 cm⁻¹ region. nih.gov

Aromatic C=C and C-H Stretching : Bands corresponding to the C=C stretching of the phenyl rings appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3200 - 3400
S=OAsymmetric Stretching1330 - 1370
S=OSymmetric Stretching1140 - 1180
NO₂Asymmetric Stretching1500 - 1560
NO₂Symmetric Stretching1335 - 1355
S-NStretching900 - 950

Table 2: Key IR absorption bands for the identification of N,N'-bis(4-nitrophenyl)sulfamide.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of the molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org The spectrum is dominated by the electronic transitions within the nitrophenyl chromophores.

The primary electronic transitions observed for N,N'-bis(4-nitrophenyl)sulfamide are:

π → π* Transitions : These are high-energy transitions that involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. uzh.chnih.gov These transitions are typically strong and are expected to result in significant absorption bands in the UV region, likely below 300 nm.

n → π* Transitions : These transitions involve the promotion of non-bonding electrons (from the oxygen atoms of the nitro and sulfonyl groups, and the nitrogen atoms) to antibonding π* orbitals of the aromatic rings. libretexts.orguzh.ch These transitions are generally weaker than π → π* transitions and occur at longer wavelengths. The presence of the nitro groups on the phenyl rings can cause a bathochromic (red) shift of the absorption maximum to above 300 nm. researchgate.net

The combination of the phenyl rings, sulfonyl group, and nitro groups creates an extended conjugated system that influences the energy and intensity of these transitions.

Transition Type Orbitals Involved Expected Wavelength Range
π → ππ (aromatic ring) → π (aromatic ring)Shorter wavelength, high intensity
n → πn (O/N atoms) → π (aromatic ring)Longer wavelength, lower intensity

Table 3: Principal electronic transitions for N,N'-bis(4-nitrophenyl)sulfamide.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of N,N'-bis(4-nitrophenyl)sulfamide and for obtaining structural information from its fragmentation pattern. The molecular formula is C₁₂H₁₀N₄O₆S, which corresponds to a molecular weight of approximately 338.3 g/mol . epa.gov

Upon ionization, typically by electrospray ionization (ESI) or electron impact (EI), the molecular ion [M]⁺ or [M-H]⁻ is formed. This ion then undergoes fragmentation, breaking at its weakest bonds. Key fragmentation pathways for sulfonamides often involve the cleavage of the S-N bond. nih.govresearchgate.net

Expected fragmentation patterns for N,N'-bis(4-nitrophenyl)sulfamide include:

Cleavage of one S-N bond to yield fragments corresponding to the 4-nitrophenylamino radical and the [M - C₆H₅N₂O₂]⁺ ion.

Loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃). researchgate.net

Fission of the C-N bond, separating the nitrophenyl group from the sulfamide core.

Analysis of the masses of these fragments allows for the reconstruction of the molecule's structure, confirming the connectivity of the sulfonyl group to the two 4-nitrophenylamino moieties.

X-ray Crystallographic Analysis of N,N'-bis(4-nitrophenyl)sulfamide

While spectroscopic methods provide information about bonding and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of N,N'-bis(4-nitrophenyl)sulfamide must first be grown. The slow evaporation method is a widely used and effective technique for growing single crystals of organic compounds from solution. researchgate.netnih.gov

The process involves:

Dissolution : The purified N,N'-bis(4-nitrophenyl)sulfamide powder is dissolved in a suitable solvent or solvent mixture (e.g., methanol, acetone, or ethanol) at a slightly elevated temperature to create a saturated or near-saturated solution. nih.gov

Filtration : The warm solution is filtered to remove any insoluble impurities.

Slow Evaporation : The filtered solution is placed in a clean container, which is loosely covered to allow the solvent to evaporate slowly and controllably at a constant temperature over several days or weeks. researchgate.net

As the solvent evaporates, the concentration of the solute gradually increases, leading to supersaturation and subsequent nucleation and crystal growth. This slow process helps to minimize defects and form well-ordered, diffraction-quality single crystals.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The determination of the crystal system, space group, and unit cell parameters is fundamental to the characterization of any crystalline solid. For N,N'-bis(4-nitrophenyl)sulfamide, this data would be obtained through single-crystal X-ray diffraction. Based on analyses of analogous aromatic sulfonamides, it is anticipated that this compound would crystallize in a system of low to medium symmetry, such as monoclinic or orthorhombic.

The unit cell parameters, which define the dimensions and angles of the repeating unit in the crystal lattice, are crucial for understanding the packing of the molecules. A hypothetical data table for N,N'-bis(4-nitrophenyl)sulfamide is presented below, illustrating the type of information that would be gathered.

Interactive Data Table: Hypothetical Crystal Data and Structure Refinement for N,N'-bis(4-nitrophenyl)sulfamide

ParameterHypothetical Value
Empirical formulaC₁₂H₁₀N₄O₆S
Formula weight338.30
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated density (Mg/m³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value

Note: The values in this table are hypothetical and serve as an example of the data that would be determined from a single-crystal X-ray diffraction experiment.

Analysis of Molecular Conformation and Asymmetric Unit Composition

The molecular conformation of N,N'-bis(4-nitrophenyl)sulfamide would describe the three-dimensional arrangement of its atoms. A key feature would be the torsional angles between the sulfonyl group and the two 4-nitrophenyl rings. The flexibility around the S-N bonds would allow for a range of conformations. The specific conformation adopted in the solid state is a balance between intramolecular steric effects and the optimization of intermolecular interactions.

The asymmetric unit of the crystal would contain one or more molecules of N,N'-bis(4-nitrophenyl)sulfamide. If the asymmetric unit contains more than one molecule, these molecules may have slightly different conformations. The composition of the asymmetric unit is a critical piece of information derived from the crystal structure solution and refinement process.

Detailed Investigation of Intermolecular Hydrogen Bonding Networks (e.g., O-H···O, N-H···O, C-H···O Contacts)

The presence of N-H donors and multiple oxygen acceptors (from the sulfonyl and nitro groups) in N,N'-bis(4-nitrophenyl)sulfamide strongly suggests the formation of an extensive network of hydrogen bonds. These interactions are primary drivers in the formation of the supramolecular structure. The types of hydrogen bonds expected include conventional N-H···O bonds and weaker C-H···O interactions. The sulfonyl oxygens are generally strong hydrogen bond acceptors in sulfonamides. nih.gov

A detailed analysis would involve identifying all such contacts, their geometries (bond lengths and angles), and their role in connecting the molecules. The hydrogen-bond connectivity in sulfonamide crystal structures is a well-studied area, with common patterns often observed. nih.gov

Interactive Data Table: Hypothetical Hydrogen Bond Geometry for N,N'-bis(4-nitrophenyl)sulfamide (Å, °)

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N—H···O(sulfonyl)ValueValueValueValue
N—H···O(nitro)ValueValueValueValue
C(phenyl)—H···O(sulfonyl)ValueValueValueValue
C(phenyl)—H···O(nitro)ValueValueValueValue

Note: This table presents a hypothetical scenario of the hydrogen bonds that could be present. D, H, and A represent the donor atom, hydrogen atom, and acceptor atom, respectively.

Supramolecular Aggregation Patterns and Synthon Identification

In diaryl sulfones, which are structurally related to N,N'-bis(4-nitrophenyl)sulfamide, C-H···O hydrogen bonds have been shown to link molecules into various one- and two-dimensional arrays. nih.gov The presence of the nitro groups in N,N'-bis(4-nitrophenyl)sulfamide introduces additional strong acceptor sites, which could lead to more complex and robust supramolecular architectures. The identification of these synthons is key to understanding and potentially predicting the crystal packing of related compounds.

Computational and Theoretical Investigations of N,n Bis 4 Nitrophenyl Sulfamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For N,N'-bis(4-nitrophenyl)sulfamide, DFT studies are crucial for predicting its geometry, vibrational modes, and electronic behavior.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For sulfonamide derivatives, calculations are commonly performed using the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311++G(d,p) nih.govnih.gov.

The resulting calculated geometric parameters, such as bond lengths and angles, are then validated by comparing them with experimental data obtained from single-crystal X-ray diffraction nih.gov. For similar sulfonamide structures, a high degree of correlation between the calculated and experimental values confirms that the chosen level of theory accurately represents the molecule's structure mdpi.com. For instance, in a related compound, {(4-nitrophenyl)sulfonyl}tryptophan, the computationally determined sulfonamide S-N bond length was found to be in good agreement with the experimental value nih.gov. The table below presents a hypothetical comparison based on typical bond lengths found in related structures.

Table 1: Comparison of Selected Theoretical and Experimental Geometrical Parameters

Parameter Bond Theoretical Value (Å/°) Experimental Value (Å/°)
Bond Length S-N Data not available Data not available
Bond Length S=O Data not available Data not available
Bond Length C-N (nitro) Data not available Data not available
Bond Angle O-S-O Data not available Data not available
Bond Angle C-N-S Data not available Data not available
Dihedral Angle C-S-N-C Data not available Data not available

No specific experimental or calculated values for N,N'-bis(4-nitrophenyl)sulfamide were found in the search results. Values are typically compared to X-ray crystallography data.

Once the molecular geometry is optimized, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, which are experimentally observed in Infrared (IR) and Raman spectra. The calculations help in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations nih.gov.

Theoretical spectra are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method. A strong correlation between the scaled theoretical frequencies and the experimental FT-IR spectrum provides further validation of the computational model nih.gov. Key vibrational modes for sulfonamides include the N-H stretching, asymmetric and symmetric stretching of the SO₂ group, and vibrations of the nitro (NO₂) groups nih.govresearchgate.net.

Table 2: Tentative Assignment of Vibrational Frequencies for N,N'-bis(4-nitrophenyl)sulfamide

Vibrational Mode Theoretical Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Stretch Data not available Data not available
C-H Stretch (Aromatic) Data not available Data not available
C=C Stretch (Aromatic) Data not available Data not available
NO₂ Asymmetric Stretch Data not available Data not available
NO₂ Symmetric Stretch Data not available Data not available
SO₂ Asymmetric Stretch Data not available Data not available
SO₂ Symmetric Stretch Data not available Data not available
S-N Stretch Data not available Data not available

Specific spectral data for N,N'-bis(4-nitrophenyl)sulfamide were not found. Assignments are based on characteristic frequencies for the functional groups.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor mdpi.com. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties nih.govmdpi.com.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to be excited researchgate.net. For molecules containing nitro groups and phenyl rings, the HOMO is often localized on the phenyl rings, while the LUMO is typically centered on the electron-withdrawing nitro groups, indicating a potential for intramolecular charge transfer upon excitation nih.govresearchgate.net.

Table 3: Calculated Electronic Properties

Parameter Abbreviation Value
Energy of HOMO E(HOMO) Data not available
Energy of LUMO E(LUMO) Data not available
HOMO-LUMO Energy Gap ΔE Data not available

No specific calculated values for N,N'-bis(4-nitrophenyl)sulfamide were found. A smaller energy gap generally indicates higher reactivity.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. Different colors indicate regions of varying potential: red signifies electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential) prone to nucleophilic attack researchgate.net.

For N,N'-bis(4-nitrophenyl)sulfamide, the MESP map would be expected to show strong negative potential around the oxygen atoms of the sulfonyl (SO₂) and nitro (NO₂) groups, identifying them as sites for hydrogen bonding and electrophilic interactions. Conversely, positive potential would likely be found around the amine (N-H) hydrogens, indicating their role as hydrogen bond donors nih.gov.

Many chemical processes occur in solution, where solvent molecules can significantly influence a solute's properties. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. In PCM, the solvent is approximated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of molecular properties, such as geometry and electronic spectra, in a more realistic, solution-phase environment.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces, dictate how molecules pack in the solid state and interact in biological systems. In sulfonamides, N–H···O hydrogen bonds are a dominant feature, often forming characteristic chain or dimer patterns in the crystal lattice mdpi.com.

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify these intermolecular interactions in a crystal. It generates a surface around the molecule, colored according to the types and closeness of intermolecular contacts. Accompanying 2D fingerprint plots provide a quantitative summary, breaking down the contribution of each type of interaction (e.g., H···H, O···H, C···H) to the total crystal packing mdpi.comnih.gov. For a molecule like N,N'-bis(4-nitrophenyl)sulfamide, this analysis would reveal the relative importance of hydrogen bonding involving the N-H and O atoms, as well as potential π-stacking between the nitrophenyl rings.

Calculation of Pairwise Interaction Energies (Electrostatic and Dispersion Components)

The stability of the crystal structure of N,N'-bis(4-nitrophenyl)sulfamide is determined by a complex network of intermolecular interactions. To quantify these forces, pairwise interaction energies between molecular pairs within the crystal lattice are calculated using computational methods. Typically, wavefunctions are generated at a specific level of theory, such as B3LYP/6-31G(d,p), to analyze these interactions. nih.gov

The total interaction energy (E_tot) is dissected into four primary components: electrostatic (E_ele), dispersion (E_dis), polarization (E_pol), and exchange-repulsion (E_rep). nih.gov The electrostatic component arises from the interaction between the static charge distributions of the molecules, while the dispersion component accounts for the instantaneous fluctuations in electron density, leading to attractive van der Waals forces.

In molecules containing features like hydrogen bonds and π-systems, such as those present in N,N'-bis(4-nitrophenyl)sulfamide, both electrostatic and dispersion forces are significant. However, studies on similar complex organic molecules have shown that the dispersion energy component often makes the major contribution to the total stabilization energy. nih.gov This is partly due to the presence of numerous C-H···O, C-H···C, and π–π stacking interactions. For instance, in a related zinc complex, the total dispersion energy was calculated to be -432.1 kJ mol⁻¹, significantly larger than the total electrostatic energy of -190.2 kJ mol⁻¹. nih.gov This highlights the crucial role of dispersion forces in the stabilization of the crystal packing.

Table 1: Illustrative Components of Pairwise Interaction Energies This table provides a conceptual breakdown of interaction energies based on principles from computational studies of related molecules. nih.gov

Interaction PairE_ele (kJ/mol)E_dis (kJ/mol)E_rep (kJ/mol)E_pol (kJ/mol)E_tot (kJ/mol)
Molecule 1 - Molecule 2-50.2-85.645.3-15.1-105.6
Molecule 1 - Molecule 3-35.1-60.833.7-9.8-72.0
Molecule 1 - Molecule 4-22.5-45.221.9-6.4-52.2

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of all intermolecular contacts. These plots show the distribution of contact types and their prevalence. For a molecule like N,N'-bis(4-nitrophenyl)sulfamide, the primary interactions expected would involve hydrogen atoms, oxygen atoms from the nitro and sulfonyl groups, and carbon atoms of the phenyl rings.

In analyses of similar structures, such as N,N'-bis-(2-nitro-phenyl)glutaramide, the most significant contributions to the Hirshfeld surface arise from H···H and O···H interactions. nih.gov For another related compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, O···H (36.4%) and H···H (36.5%) contacts were found to be the predominant contributors to crystal packing, followed by C···H contacts (17.6%). sci-hub.se These findings suggest that weak hydrogen bonds and van der Waals forces are the dominant cohesive forces.

Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table illustrates expected contributions for N,N'-bis(4-nitrophenyl)sulfamide based on data from analogous compounds. nih.govnih.govsci-hub.se

Contact TypePercentage Contribution (%)
H···H~35-40%
O···H / H···O~30-35%
C···H / H···C~15-20%
C···C~2-5%
N···H / H···N~1-5%
O···N / N···O<1%
O···O<1%

Advanced Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient, Electron Localized Function)

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and identify weak interactions in three-dimensional space. chemtools.orgnih.gov The method is based on the electron density (ρ) and its derivative, specifically the reduced density gradient (RDG). chemtools.org The RDG is a dimensionless quantity that identifies regions where the electron density deviates from a uniform distribution. chemtools.org

By plotting the RDG against the electron density, characteristic spikes appear in low-density, low-gradient regions, which signify non-covalent interactions. chemtools.org These regions can then be mapped onto the molecular structure as isosurfaces. The color of the isosurface indicates the nature of the interaction:

Blue: Strong, attractive interactions, such as hydrogen bonds. chemtools.org

Green: Weak, delocalized interactions, like van der Waals forces and π-π stacking. chemtools.org

Red: Repulsive interactions, indicating steric clashes. chemtools.org

For N,N'-bis(4-nitrophenyl)sulfamide, NCI analysis would be expected to reveal green surfaces between the phenyl rings, indicative of π-π stacking. Blue or bluish-green surfaces would likely appear between the amine hydrogens and the oxygen atoms of the nitro and sulfonyl groups, corresponding to N-H···O hydrogen bonds. Red areas might appear where atoms are forced into close proximity, highlighting steric strain. This technique provides a clear, qualitative picture of the stabilizing and destabilizing non-covalent forces within the molecular system. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonds based on the topology of the electron density (ρ). amercrystalassn.org QTAIM partitions a molecule into atomic basins, separated by zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.de A key feature of this analysis is the identification of critical points where the gradient of the electron density is zero. muni.cz

A bond critical point (BCP) is found along the path of maximum electron density (the bond path) connecting two chemically bonded atoms. wiley-vch.de The properties of the electron density at the BCP provide quantitative information about the nature of the bond. Key descriptors include:

Electron Density (ρ(r)): Higher values indicate greater covalent character.

Laplacian of Electron Density (∇²ρ(r)): Negative values (∇²ρ(r) < 0) are characteristic of shared-shell (covalent) interactions, where electron density is concentrated between the nuclei. Positive values (∇²ρ(r) > 0) are typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

Energy Densities: The relationship between the kinetic energy density (G(r)) and potential energy density (V(r)) at the BCP also helps classify the interaction. muni.cz

For N,N'-bis(4-nitrophenyl)sulfamide, QTAIM analysis would be used to characterize not only the covalent bonds (e.g., S-N, N-C, C-C) but also the weaker intermolecular hydrogen bonds (N-H···O) that stabilize the crystal structure.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular wavefunctions into a set of localized Lewis-like bonding orbitals (e.g., bonds and lone pairs). materialsciencejournal.org This framework is used to investigate intramolecular and intermolecular bonding and interactions, particularly those arising from electronic delocalization. taylorandfrancis.com

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stability of these interactions is quantified by the second-order perturbation energy, E(2). materialsciencejournal.org A larger E(2) value indicates a more significant delocalization of electron density and a stronger stabilizing interaction. researchgate.net

In a molecule like N,N'-bis(4-nitrophenyl)sulfamide, NBO analysis can reveal several important electronic features:

Hyperconjugation: Delocalization of electron density from the lone pairs of oxygen and nitrogen atoms into the antibonding orbitals (σ* or π) of adjacent bonds. For example, the interaction between a nitrogen lone pair (LP(N)) and an adjacent π(C-C) orbital within the phenyl ring.

Intramolecular Charge Transfer: The strong electron-withdrawing nature of the nitro (NO₂) and sulfonyl (SO₂) groups leads to significant charge delocalization from the phenyl rings and the sulfamide (B24259) linker. NBO analysis can quantify the energy associated with these charge transfers. nih.gov

Studies on similar sulfonamides have demonstrated the utility of NBO analysis in confirming stability arising from such hyperconjugative interactions. researchgate.netnih.gov

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table presents hypothetical but representative NBO analysis results for N,N'-bis(4-nitrophenyl)sulfamide based on principles from related studies. materialsciencejournal.orgresearchgate.net

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (N_amide)σ* (S-O)~5-10Hyperconjugation
LP (O_nitro)π* (C-C)_ring~2-5Resonance Stabilization
π (C-C)_ringπ* (N-O)_nitro~15-25Intramolecular Charge Transfer
σ (C-H)σ* (C-N)~1-3Hyperconjugation

Mechanistic Insights from Computational Modeling

Investigation of Reaction Pathways for Sulfamide Formation (General principles)

The synthesis of N,N'-disubstituted sulfamides, such as N,N'-bis(4-nitrophenyl)sulfamide, typically involves the reaction of a primary amine with a sulfonyl chloride in the presence of a base. nih.gov A common route for the target compound would be the reaction of 4-nitroaniline (B120555) with sulfuryl chloride, or a two-step process involving an intermediate like 4-nitrobenzenesulfonyl chloride.

Computational modeling, particularly using Density Functional Theory (DFT), is a valuable tool for elucidating the reaction mechanisms of sulfamide formation. sci-hub.se These investigations can map the potential energy surface of the reaction, identifying transition states, intermediates, and the activation energies associated with each step.

A general mechanistic investigation would typically model the following key steps:

Nucleophilic Attack: The nitrogen atom of the amine (4-nitroaniline) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride derivative. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The chloride ion departs from the tetrahedral intermediate.

Deprotonation: A base removes a proton from the nitrogen atom to yield the sulfonamide product.

Computational studies can compare different potential pathways, such as concerted versus stepwise mechanisms. They can also explore the role of the solvent and the base in stabilizing intermediates and transition states, providing a detailed, atomistic understanding of the reaction kinetics and thermodynamics that would be difficult to obtain through experimental means alone. nih.gov

Theoretical Examination of Stability and Conformational Landscape

The stability and conformational landscape of N,N'-bis(4-nitrophenyl)sulfamide are governed by the rotational degrees of freedom around the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds. Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the molecule's preferred three-dimensional structures and the energy barriers between different conformations. While specific computational data for N,N'-bis(4-nitrophenyl)sulfamide is not extensively available, the conformational preferences can be inferred from theoretical investigations on analogous N,N'-diaryl sulfamides and related sulfonamides.

Theoretical analyses of similar sulfonamides have shown that the geometry around the sulfur atom is typically a distorted tetrahedron. researchgate.net Studies on sulfanilamide (B372717) and its derivatives indicate that the sulfonamide moiety can exist in either an eclipsed or a staggered arrangement. nih.gov In the context of N,N'-bis(4-nitrophenyl)sulfamide, this would refer to the relative orientation of the two N-H bonds with respect to the S=O bonds. The preference for a particular conformation can be influenced by the solvent, with staggered conformers often being favored in solution. nih.gov

The rotation of the 4-nitrophenyl groups is another critical factor. The barrier to rotation around the aryl-S bond in related compounds is influenced by the substituents on the ring. nih.gov For N,N'-bis(4-nitrophenyl)sulfamide, the nitro groups will have a significant electronic impact, potentially influencing the rotational barrier and the preferred orientation of the rings.

Based on studies of analogous N,N'-diaryl compounds, it is expected that N,N'-bis(4-nitrophenyl)sulfamide can exist as a mixture of several low-energy conformers in solution. researchgate.net The potential energy surface is likely characterized by multiple minima corresponding to different rotational isomers. The relative energies of these conformers are expected to be within a few kcal/mol of each other, allowing for a dynamic conformational equilibrium at room temperature.

An illustrative representation of possible conformations and their qualitative stability, based on general principles observed in related molecules, is provided in the table below. The conformations are defined by the relative orientations of the two 4-nitrophenyl groups with respect to the S=O bonds.

ConformerPhenyl Ring Orientation 1Phenyl Ring Orientation 2Expected Relative Stability
anti-antiAnti to an S=O bondAnti to an S=O bondPotentially high
syn-antiSyn to an S=O bondAnti to an S=O bondPotentially intermediate
syn-synSyn to an S=O bondSyn to an S=O bondPotentially low due to steric hindrance

This table is illustrative and based on general conformational principles of related molecules. The actual stability order would require specific DFT calculations for N,N'-bis(4-nitrophenyl)sulfamide.

The "anti" conformation generally refers to a transoid arrangement of the C-N-S-C backbone, which is often sterically favored. The "syn" conformation, a cisoid arrangement, may be destabilized by steric clashes between the aromatic rings. However, specific intramolecular interactions, such as weak hydrogen bonds, could stabilize certain conformations. nih.gov A comprehensive understanding of the conformational landscape would necessitate detailed quantum chemical calculations to map the potential energy surface as a function of the key dihedral angles.

Supramolecular Chemistry and Crystal Engineering of N,n Bis 4 Nitrophenyl Sulfamide

Principles of Crystal Engineering with Sulfamide (B24259) Moieties

Crystal engineering is centered on understanding and utilizing intermolecular interactions to design new solid-state materials with desired physicochemical properties. nih.gov The sulfamide functional group, with its multiple hydrogen bond donors (N-H) and acceptors (S=O), presents a complex and versatile building block for constructing supramolecular architectures. nih.govwikipedia.org The rigidity of the sulfonyl group often contributes to the crystallinity of sulfonamides, making them suitable candidates for crystal engineering studies. wikipedia.org The primary goal is to predict and control the formation of specific, reliable intermolecular connections, known as supramolecular synthons, to generate predictable crystalline arrangements. iucr.org

Intermolecular Forces Directing Crystal Packing and Assembly

The solid-state structure of N,N'-bis(4-nitrophenyl)sulfamide is dictated by a hierarchy of intermolecular forces. These non-covalent interactions, while individually weak, collectively determine the molecular conformation and the packing arrangement within the crystal.

In the crystal engineering of sulfonamides, a key challenge is to establish a hierarchy among the various possible hydrogen bonding synthons. nih.gov Studies on sulfonamide cocrystals have shown that the N-H protons of the sulfonamide group preferentially form hydrogen bonds with strong acceptors like pyridine (B92270) N-oxides or amide oxygen atoms. nih.goviucr.org The sulfonyl oxygens, being weaker acceptors, often engage in hydrogen bonding when stronger acceptors are absent or sterically inaccessible. nih.govnih.gov The amido protons (N-H) generally favor hydrogen bonding with amidine nitrogens or guest molecules in cocrystals, while the amino protons (if present) show a preference for sulfonyl oxygens, often leading to a characteristic chain motif. nih.gov This preferential bonding helps in designing cocrystals with specific architectures. iucr.org

Table 1: Common Supramolecular Synthons in Sulfonamides

Synthon TypeDescription
Sulfonamide-AmideHydrogen bonding between the sulfonamide N-H and the amide carbonyl oxygen.
Sulfonamide-N-OxideInteraction between the sulfonamide N-H and the oxygen of a pyridine N-oxide group. researchgate.net
Sulfonamide DimerSelf-assembly of two sulfonamide molecules through N-H···O=S hydrogen bonds.

The 4-nitrophenyl groups in N,N'-bis(4-nitrophenyl)sulfamide play a crucial role in directing the crystal packing. While nitro groups are generally considered poor hydrogen bond acceptors, they significantly influence the supramolecular assembly through other interactions. researchgate.net The strong electron-withdrawing nature of the nitro group affects the electronic properties of the entire molecule, including the hydrogen-bonding potential of the sulfamide N-H protons. researchgate.netmdpi.com Furthermore, nitro groups are known to participate in C-H···O interactions and dipole-dipole interactions, particularly orthogonal N-O···N-O interactions, which are frequently observed in the crystal structures of nitroarene compounds and contribute to their stability. researchgate.net In some structures, the nitro group can act as a hydrogen bond acceptor, leading to the formation of linear supramolecular chains. nih.gov The position of the nitro group on the phenyl ring can also have a significant effect on the intermolecular interactions within the crystal. mdpi.com

In some sulfonamide crystal structures, the interplay of various intermolecular forces leads to the formation of large, well-defined multi-molecule aggregates. For instance, a study on a sulfonamide compound containing a 4-nitrophenyl moiety revealed the formation of a 12-molecule supramolecular aggregate synthon. nih.govmdpi.com This complex assembly was sustained by a combination of O-H···O, N-H···O, and indole-N-H···O intermolecular hydrogen bonds. nih.govmdpi.com The formation of such higher-order synthons demonstrates the cooperative effect of multiple weak interactions in achieving a stable, three-dimensional supramolecular architecture. mdpi.com

Polymorphism and Co-crystallization Studies of N,N'-bis(4-nitrophenyl)sulfamide

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in sulfonamides. nih.gov Different polymorphs can exhibit distinct physical properties, and their formation is influenced by factors such as solvent and crystallization conditions. The study of polymorphism in N,N'-bis(4-nitrophenyl)sulfamide would involve a systematic investigation of its crystallization behavior under various conditions to identify and characterize different crystalline forms.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same crystal lattice, is a powerful strategy in crystal engineering. acs.org For N,N'-bis(4-nitrophenyl)sulfamide, co-crystallization with other molecules (coformers) that have complementary hydrogen bonding sites could lead to the formation of new supramolecular synthons and crystalline architectures. nih.goviucr.org The selection of appropriate coformers is guided by the principles of hydrogen bond hierarchy and other intermolecular interactions. nih.goviucr.org

Advanced Applications in Materials Science for N,n Bis 4 Nitrophenyl Sulfamide

Polymeric Materials Engineering

The incorporation of specific monomers into polymer chains allows for the precise tuning of material properties. N,N'-bis(4-nitrophenyl)sulfamide, as a diamine derivative, can be considered a potential monomer for the synthesis of novel polysulfamides.

Polysulfamides are a class of polymers that are analogous to polyureas and are known for their potential in applications requiring strong hydrogen bonding and good thermal stability. acs.orgnih.gov A practical and efficient method for the synthesis of polysulfamides is through Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. nih.govrsc.orgchemrxiv.org This method allows for the polymerization of sulfamide-containing monomers under mild conditions to yield polymers with tunable properties. nih.govrsc.org

While the direct polymerization of N,N'-bis(4-nitrophenyl)sulfamide has not been specifically detailed, a general approach would involve reacting it with a suitable di-electrophile, such as a disulfonyl chloride or a similar activated species. The resulting polysulfamide would be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and gel permeation chromatography (GPC) to determine its structure, molecular weight, and molecular weight distribution.

The properties of polysulfamides are dictated by the structure of their repeating units. acs.orgnih.gov Aromatic polysulfamides, in general, exhibit high thermal stability and can have tunable glass transition temperatures (Tg). nih.govrsc.org The presence of the sulfamide (B24259) group allows for strong hydrogen bonding between polymer chains, which can lead to enhanced mechanical properties and crystallinity. nih.gov

In a hypothetical polysulfamide derived from N,N'-bis(4-nitrophenyl)sulfamide, the rigid aromatic rings and the polar nitro groups would be expected to impart high thermal stability and a high glass transition temperature. The strong intermolecular forces due to both hydrogen bonding and dipole-dipole interactions from the nitro groups could lead to a material with high modulus and good solvent resistance. The structure-property relationships in aromatic polyamides and polyimides have been extensively studied and provide a good basis for predicting the behavior of analogous polysulfamides. rsc.orgmdpi.comchim.itchinapolyimide.com

The table below outlines the expected influence of the structural features of N,N'-bis(4-nitrophenyl)sulfamide on the properties of a derived polysulfamide.

Structural Feature of MonomerExpected Impact on Polymer Properties
Two Aromatic RingsHigh rigidity, high thermal stability, high glass transition temperature (Tg)
Two Nitro GroupsStrong intermolecular forces, increased solvent resistance, potential for enhanced NLO properties in the polymer
Sulfamide LinkageStrong hydrogen bonding, good thermal stability, potential for controlled degradation

This table is based on established structure-property relationships in polymers and represents a predictive analysis for a hypothetical polysulfamide.

Emerging Applications in Functional Materials

The unique combination of a sulfamide core with nitrophenyl groups suggests that N,N'-bis(4-nitrophenyl)sulfamide could be a valuable component in various functional materials. Beyond NLO and traditional polymers, emerging applications could leverage the electronic and structural features of this molecule.

Aromatic sulfonyl compounds are finding use in a variety of advanced applications, including in the development of new electrolyte materials for batteries and as probes in chemical biology. nih.gov The sulfonation of aromatic compounds is a well-established method to modify their properties, such as solubility and biological activity. mdpi.commdpi.com While N,N'-bis(4-nitrophenyl)sulfamide is not a sulfonated compound in the traditional sense, the principles of molecular design using sulfonyl groups are relevant.

Furthermore, the reactivity of the sulfamide group could be exploited for the development of functional materials. For instance, the N-H bonds could be functionalized to attach other chemical moieties, leading to materials with tailored properties for applications in sensors, membranes, or catalysts. The presence of the nitro groups also opens up possibilities for further chemical modification or for use in applications where their electron-accepting nature is beneficial. The field of sulfonated organic materials and their catalytic applications is an active area of research that could provide inspiration for the future development of materials based on N,N'-bis(4-nitrophenyl)sulfamide. beilstein-journals.org

Future Research Directions and Challenges for N,n Bis 4 Nitrophenyl Sulfamide

Innovations in Scalable and Sustainable Synthetic Methodologies

The traditional synthesis of diaryl sulfamides often involves the reaction of primary anilines with sulfuryl chloride. While effective on a laboratory scale, this method presents challenges for industrial production due to the hazardous nature of sulfuryl chloride and the potential for complex mixtures of products, including chlorinated and oxidized byproducts. rsc.org A significant leap forward would be the development of a scalable and sustainable synthetic route to N,N'-bis(4-nitrophenyl)sulfamide that aligns with the principles of green chemistry.

A promising avenue for exploration is the direct utilization of sulfur dioxide (SO₂), an abundant and inexpensive industrial byproduct, as the sulfur source. Research has demonstrated the feasibility of preparing N,N'-diarylsulfamides directly from SO₂ gas, anilines, an oxidant like iodine, and a base such as triethylamine (B128534) in acetonitrile. rsc.org This one-step procedure circumvents the need for hazardous reagents like sulfuryl chloride and offers a more atom-economical pathway. Adapting and optimizing this method for the specific synthesis of N,N'-bis(4-nitrophenyl)sulfamide from 4-nitroaniline (B120555) would be a critical step towards its large-scale and environmentally benign production.

Further innovations could involve exploring catalytic systems to improve reaction efficiency and reduce waste. The development of robust and recyclable catalysts for the direct sulfonylation of 4-nitroaniline would be a significant breakthrough. Additionally, investigating alternative, greener solvent systems or even solvent-free reaction conditions could further enhance the sustainability of the synthesis.

Table 1: Comparison of Synthetic Methodologies for Diaryl Sulfamides

MethodReagentsAdvantagesChallenges for N,N'-bis(4-nitrophenyl)sulfamide Synthesis
Traditional Method 4-Nitroaniline, Sulfuryl ChlorideWell-established laboratory procedure.Use of hazardous sulfuryl chloride, potential for side reactions and complex purification.
Direct SO₂ Method 4-Nitroaniline, SO₂, Iodine, BaseUtilizes an inexpensive byproduct (SO₂), more atom-economical, avoids hazardous reagents.Optimization of reaction conditions for high yield and purity of the specific target compound is required.
Catalytic Methods 4-Nitroaniline, Sulfur Source, CatalystPotential for higher efficiency, selectivity, and catalyst recyclability.Development of a specific and efficient catalyst for the sulfonylation of 4-nitroaniline is a research challenge.

Integration of Advanced Experimental and Computational Techniques for Deeper Structural Insights

In parallel, computational chemistry , particularly Density Functional Theory (DFT) , can offer a detailed picture of the molecule's electronic structure and properties. DFT calculations can be employed to:

Optimize the molecular geometry: Predicting the most stable conformation of the molecule.

Calculate spectroscopic properties: Simulating Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra to aid in the experimental characterization of the compound. For instance, in a related sulfonamide, {(4-nitrophenyl)sulfonyl}tryptophan, DFT calculations have been used to complement experimental spectroscopic data. mdpi.com

Analyze the electronic distribution: Mapping the electron density and electrostatic potential to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its reactivity and intermolecular interactions.

The synergy between experimental techniques like NMR and IR spectroscopy and computational modeling will be instrumental in validating the theoretical models and providing a comprehensive structural characterization of N,N'-bis(4-nitrophenyl)sulfamide.

Exploration of Novel Supramolecular Architectures with Tailored Properties

The presence of both hydrogen bond donors (the N-H groups of the sulfamide) and acceptors (the oxygen atoms of the sulfonyl and nitro groups) in N,N'-bis(4-nitrophenyl)sulfamide makes it an excellent candidate for the construction of novel supramolecular architectures. The study of how these molecules self-assemble through non-covalent interactions is a key area for future research.

A particularly exciting avenue is the exploration of co-crystal engineering . By combining N,N'-bis(4-nitrophenyl)sulfamide with other molecules (co-formers) that have complementary hydrogen bonding sites, it may be possible to create new crystalline materials with tailored properties, such as enhanced solubility, stability, or unique optical characteristics. The predictability of hydrogen bonding motifs in sulfonamides can guide the rational design of these co-crystals.

The self-assembly of diaryl sulfamides into porous nanostructures has also been reported, driven by self-complementary hydrogen bonds. rsc.org Investigating the potential of N,N'-bis(4-nitrophenyl)sulfamide to form such organized, porous materials could open doors to applications in areas like gas storage or catalysis.

Potential for Integration into Advanced Functional Materials Systems

The unique combination of a sulfonyl group and nitro-aromatic rings in N,N'-bis(4-nitrophenyl)sulfamide suggests its potential for integration into a variety of advanced functional materials.

One promising area is in the development of nonlinear optical (NLO) materials . The nitro group is a well-known electron-withdrawing group that can induce significant second-order NLO properties in organic molecules. The incorporation of sulfonyl-based chromophores, as seen in N,N'-bis(4-nitrophenyl)sulfamide, into dendrimers has been shown to result in large second harmonic generation coefficients. nih.gov The symmetric nature of N,N'-bis(4-nitrophenyl)sulfamide might be a starting point for designing more complex, non-centrosymmetric molecules with enhanced NLO responses.

Furthermore, the ability of sulfamides to act as building blocks for polymers opens up another frontier. rsc.orgnih.gov Poly(diaryl sulfamide)s could be synthesized using N,N'-bis(4-nitrophenyl)sulfamide or its derivatives as monomers. The resulting polymers could exhibit interesting thermal, mechanical, and electronic properties, potentially finding use as high-performance plastics or in electronic devices. The presence of the nitro groups could also allow for post-polymerization modification, enabling the fine-tuning of the material's properties.

The exploration of N,N'-bis(4-nitrophenyl)sulfamide as a component in charge-transfer complexes or as a precursor for conductive materials after reduction of the nitro groups also warrants investigation. The rich electronic landscape of this molecule makes it a versatile platform for the design of new functional organic materials.

Q & A

What advanced synthetic methodologies are recommended for optimizing the yield of Sulfamide, N,N'-bis(4-nitrophenyl)- in multi-step reactions?

To optimize synthesis yield, researchers should employ factorial design to systematically evaluate variables such as temperature, catalyst concentration, and solvent polarity. This approach identifies interactions between parameters that may not be apparent in one-factor-at-a-time experiments . Additionally, process control simulations (e.g., using COMSOL Multiphysics integrated with AI algorithms) can predict optimal reaction conditions and reduce trial-and-error experimentation . The Canadian Research and Development Classification (CRDC) highlights reactor design and reaction fundamentals (subclass RDF2050112) as critical for scaling lab-scale protocols while maintaining efficiency .

How can computational modeling tools enhance the understanding of Sulfamide, N,N'-bis(4-nitrophenyl)-'s reactivity in different solvent environments?

Computational tools like density functional theory (DFT) and molecular dynamics simulations enable researchers to model solvent effects on reaction pathways. For instance, simulations can predict solvation energies and transition states, revealing how polar solvents stabilize intermediates in nitrophenyl sulfamide reactions. Chemical software platforms (e.g., Gaussian, ORCA) allow virtual screening of solvent systems, reducing lab resource consumption . CRDC’s subclass RDF2050108 emphasizes process simulation for validating computational predictions against experimental data .

What spectroscopic techniques are most effective for resolving structural ambiguities in Sulfamide, N,N'-bis(4-nitrophenyl)- derivatives?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination, as demonstrated in crystallographic studies of analogous sulfonamide derivatives . For dynamic analysis, 2D NMR (e.g., HSQC, NOESY) resolves steric hindrance and hydrogen bonding in nitro-substituted aromatic systems. The NIST Chemistry WebBook provides validated spectral data (e.g., IR, Raman) for benchmarking experimental results .

What strategies are employed to address contradictions in reported biological activities of Sulfamide, N,N'-bis(4-nitrophenyl)- across different studies?

Contradictions often arise from variability in assay conditions or impurity profiles. Researchers should:

  • Conduct replication studies under controlled parameters (e.g., pH, temperature).
  • Perform high-purity synthesis followed by HPLC-MS validation to rule out byproduct interference .
  • Apply meta-analysis frameworks to harmonize data from disparate studies, as outlined in methodological guides for theoretical approaches .

How do reaction parameters influence the mechanistic pathways in the synthesis of Sulfamide, N,N'-bis(4-nitrophenyl)-?

Mechanistic studies require kinetic profiling (e.g., stopped-flow spectroscopy) to track intermediate formation. For example, varying the stoichiometry of 4-nitrophenylamine precursors can shift the reaction from nucleophilic substitution to condensation pathways. CRDC’s subclass RDF2050112 emphasizes reactor design for isolating intermediates and validating proposed mechanisms .

What methodologies are used to assess the environmental impact of Sulfamide, N,N'-bis(4-nitrophenyl)- during laboratory-scale synthesis?

Environmental assessments should integrate:

  • Lifecycle analysis (LCA) to quantify waste generation and energy use.
  • Atmospheric chemistry models (e.g., DOE’s EPACT framework) to predict the fate of nitroaromatic byproducts in air and water .
  • Membrane separation technologies (CRDC subclass RDF2050104) to recover and recycle solvents .

How can AI-driven experimental design improve the efficiency of structure-activity relationship (SAR) studies for Sulfamide, N,N'-bis(4-nitrophenyl)- derivatives?

What quality control protocols are essential for ensuring reproducibility in Sulfamide, N,N'-bis(4-nitrophenyl)- synthesis across different research laboratories?

Critical protocols include:

  • Standardized purity verification via HPLC-UV/Vis with NIST-calibrated reference materials .
  • Interlaboratory round-robin trials to harmonize analytical methods.
  • Adherence to safety and documentation standards outlined in institutional chemical hygiene plans (e.g., 100% compliance in safety exams as per ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.